molecular formula C7H13NO3 B1443490 (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid CAS No. 1249584-08-4

(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

Cat. No. B1443490
M. Wt: 159.18 g/mol
InChI Key: QOHFBEHMAAMNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” is a chemical compound with the molecular formula C7H13NO3 . It is used in various fields such as life sciences, organic synthesis, and environmental measurements .


Synthesis Analysis

The synthesis of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” could potentially involve the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . Additionally, new platforms have been developed for the synthesis, analysis, and testing of new compounds, which could be applicable to this compound .


Molecular Structure Analysis

The molecular structure of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

The chemical reactions involving “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” could be analyzed using machine learning (ML)-based models, which have been developed to classify enzymatic reactions . Additionally, the process of synthesizing new photo-toxic compounds with the ideal set of properties for anticancer agents can be a difficult process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” can be analyzed using various techniques. For instance, nanoparticles have exploded in interest due to their novel or enhanced physical and chemical properties compared to bulk material .

Scientific Research Applications

Molecular Properties and Computational Analysis

  • DFT and Quantum Chemical Investigation : A study by Bouklah et al. (2012) utilized Density Functional Theory (DFT) and quantum chemical calculations to investigate the molecular properties of various pyrrolidinone derivatives, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid. This analysis explored electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition of Steel : Research by Bouklah et al. (2006) demonstrated that pyrrolidine derivatives, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, can act as effective corrosion inhibitors for steel in sulfuric acid. This study utilized methods such as weight loss measurements and electrochemical impedance spectroscopy to evaluate the efficiency of these inhibitors (Bouklah et al., 2006).

Synthesis and Derivative Formation

  • Synthesis of Cyclic γ-Aminobutyric Acid Analogues : A 2019 study by Petz et al. focused on the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. The study highlighted key steps such as intermolecular [2+2]-photocycloaddition and a fragmentation reaction for synthesizing these derivatives (Petz et al., 2019).

Potential as HIV-1 Protease Inhibitors

  • Evaluation as HIV-1 Protease Inhibitors : Ibrahim et al. (2010) conducted a study on fullerene derivatives, including hydroxy-chalca-acetic acid-(4-pyrrolidin-1-yl-phenyl) ester, analyzing their potential as HIV-1 protease inhibitors. This research utilized Density Functional Theory (DFT) calculations to evaluate the interaction between the molecules and the HIV-1 protease active site (Ibrahim et al., 2010).

Antagonists and Inhibitors

  • Pyrrolidine Derived Antagonists and Inhibitors : Several studies have investigated pyrrolidine derivatives as antagonists or inhibitors for different receptors and enzymes. For instance, Lynch et al. (2002) developed a series of alpha-(pyrrolidin-1-yl)acetic acids as antivirals against HIV, demonstrating their potential in pharmacotherapy (Lynch et al., 2002).

properties

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h6,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHFBEHMAAMNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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